molecular formula C12H17N3O2 B14804743 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14804743
M. Wt: 235.28 g/mol
InChI Key: MEEQQJGFMJCTFZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Catalytic processes, such as those involving silica-supported cobalt nanoparticles, are commonly used to achieve efficient and selective synthesis under mild conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, leading to the activation of downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-15(2)12(16)10-5-11(17-9-3-4-9)8(6-13)7-14-10/h5,7,9H,3-4,6,13H2,1-2H3

InChI Key

MEEQQJGFMJCTFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)CN

Origin of Product

United States

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